molecular formula C16H21ClN2O B7829711 h-Leu-betana hcl

h-Leu-betana hcl

Cat. No.: B7829711
M. Wt: 292.80 g/mol
InChI Key: HTHKKWZMEVJWQF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of h-Leu-betana hcl involves the coupling of L-leucine with beta-naphthylamine in the presence of hydrochloric acid. The reaction typically takes place under controlled temperature and pH conditions to ensure the formation of the desired product . The reaction can be represented as follows:

L-Leucine+Beta-naphthylamine+HClh-Leu-betana hcl\text{L-Leucine} + \text{Beta-naphthylamine} + \text{HCl} \rightarrow \text{this compound} L-Leucine+Beta-naphthylamine+HCl→h-Leu-betana hcl

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors to maintain consistent reaction conditions. The process includes steps such as purification through crystallization and drying to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

H-Leu-betana hcl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can result in halogenated or alkylated products .

Mechanism of Action

The mechanism of action of h-Leu-betana hcl involves its interaction with leucine aminopeptidase and similar enzymes. The compound acts as a substrate, binding to the active site of the enzyme and undergoing hydrolysis. This reaction releases beta-naphthylamine, which can be detected and quantified using fluorescence or colorimetric methods . The molecular targets include the active sites of leucine aminopeptidase and related enzymes, and the pathways involved are primarily enzymatic hydrolysis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

H-Leu-betana hcl is unique due to its specific interaction with leucine aminopeptidase and its use in fluorescence analysis. Its ability to form a colored precipitate when coupled with p-dimethylaminocinnamaldehyde makes it particularly valuable for enzyme assays .

Properties

IUPAC Name

2-amino-4-methyl-N-naphthalen-2-ylpentanamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O.ClH/c1-11(2)9-15(17)16(19)18-14-8-7-12-5-3-4-6-13(12)10-14;/h3-8,10-11,15H,9,17H2,1-2H3,(H,18,19);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTHKKWZMEVJWQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC1=CC2=CC=CC=C2C=C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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